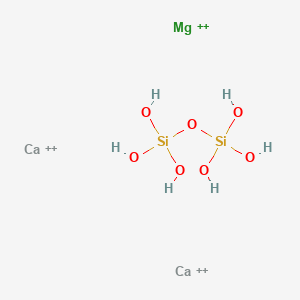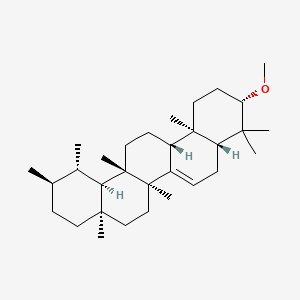
(1S,2R,4aR,6aR,6aS,8aR,10S,12aR,14aS,14bR)-10-methoxy-1,2,4a,6a,9,9,12a,14a-octamethyl-2,3,4,5,6,6a,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,4aR,6aR,6aS,8aR,10S,12aR,14aS,14bR)-10-methoxy-1,2,4a,6a,9,9,12a,14a-octamethyl-2,3,4,5,6,6a,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene is an organic compound with the molecular formula C31H52O. It consists of 31 carbon atoms, 52 hydrogen atoms, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for (1S,2R,4aR,6aR,6aS,8aR,10S,12aR,14aS,14bR)-10-methoxy-1,2,4a,6a,9,9,12a,14a-octamethyl-2,3,4,5,6,6a,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene are not well-documented. Generally, the production of such compounds on an industrial scale would involve optimizing the synthetic routes for higher yields and purity, using large-scale reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4aR,6aR,6aS,8aR,10S,12aR,14aS,14bR)-10-methoxy-1,2,4a,6a,9,9,12a,14a-octamethyl-2,3,4,5,6,6a,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activities and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects or its role in drug development.
Industry: It could be used in the development of new materials or as a component in chemical processes.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (1S,2R,4aR,6aR,6aS,8aR,10S,12aR,14aS,14bR)-10-methoxy-1,2,4a,6a,9,9,12a,14a-octamethyl-2,3,4,5,6,6a,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene include other methoxy-substituted organic molecules and compounds with similar carbon skeletons.
Uniqueness
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties. Its methoxy group and the arrangement of carbon atoms make it different from other similar compounds, potentially leading to unique reactivity and applications.
Properties
CAS No. |
14021-29-5 |
|---|---|
Molecular Formula |
C31H52O |
Molecular Weight |
440.756 |
IUPAC Name |
(1S,2R,4aR,6aR,6aS,8aR,10S,12aR,14aS,14bR)-10-methoxy-1,2,4a,6a,9,9,12a,14a-octamethyl-2,3,4,5,6,6a,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene |
InChI |
InChI=1S/C31H52O/c1-20-12-15-28(5)18-19-30(7)23-10-11-24-27(3,4)25(32-9)14-16-29(24,6)22(23)13-17-31(30,8)26(28)21(20)2/h10,20-22,24-26H,11-19H2,1-9H3/t20-,21+,22+,24+,25+,26-,28-,29-,30-,31+/m1/s1 |
InChI Key |
HMTYXVQACLXYEQ-YHGUPDJESA-N |
SMILES |
CC1CCC2(CCC3(C4=CCC5C(C(CCC5(C4CCC3(C2C1C)C)C)OC)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


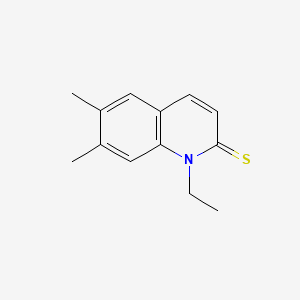
![[1,3]Thiazolo[5,4-e][1,2]benzothiazole](/img/structure/B577237.png)
![1-(Isoxazolo[3,4-b]pyridin-3-yl)ethanone](/img/structure/B577239.png)
![1H-Benzo[4,5]imidazo[1,2-c][1,2,3]triazole](/img/structure/B577240.png)
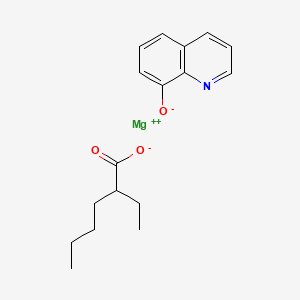
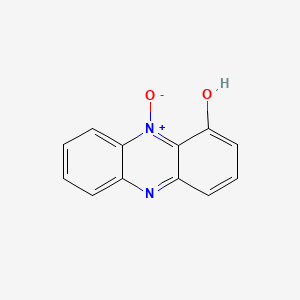
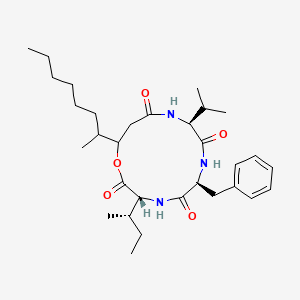
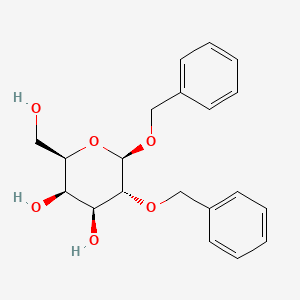

![1,1'-[Ethylenebis(oxymethylene)]dipyridinium diperchlorate](/img/structure/B577247.png)
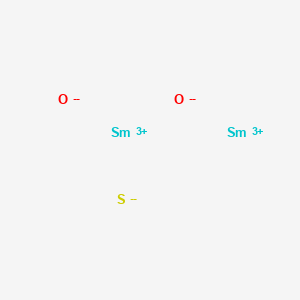
![[R,(+)]-3-O-Benzyl-2-O-stearoyl-L-glycerol](/img/structure/B577250.png)
